Triethoxy[4-(trifluoromethyl)phenyl]silane

Catalog No.
S1900886
CAS No.
188748-63-2
M.F
C13H19F3O3Si
M. Wt
308.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethoxy[4-(trifluoromethyl)phenyl]silane

CAS Number

188748-63-2

Product Name

Triethoxy[4-(trifluoromethyl)phenyl]silane

IUPAC Name

triethoxy-[4-(trifluoromethyl)phenyl]silane

Molecular Formula

C13H19F3O3Si

Molecular Weight

308.37 g/mol

InChI

InChI=1S/C13H19F3O3Si/c1-4-17-20(18-5-2,19-6-3)12-9-7-11(8-10-12)13(14,15)16/h7-10H,4-6H2,1-3H3

InChI Key

PBTDWUVVCOLMFE-UHFFFAOYSA-N

SMILES

CCO[Si](C1=CC=C(C=C1)C(F)(F)F)(OCC)OCC

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)C(F)(F)F)(OCC)OCC

The exact mass of the compound Triethoxy[4-(trifluoromethyl)phenyl]silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triethoxy[4-(trifluoromethyl)phenyl]silane is a specialized organosilane used for advanced surface modification and as a synthetic precursor. It belongs to the class of trialkoxy(aryl)silanes, which are primarily used to form durable, covalently bonded surface treatments on inorganic substrates like glass, silica, and metal oxides. The key features of this specific molecule are the triethoxy groups, which control its reactivity and processing characteristics, and the para-trifluoromethylphenyl group, which imparts strong electron-withdrawing properties and low surface energy (hydrophobicity) to the modified surface. These attributes make it a candidate for applications requiring precise control over interfacial electronic properties and surface wettability.

Substituting Triethoxy[4-(trifluoromethyl)phenyl]silane with a more common alternative like Phenyltriethoxysilane (PTES) is functionally inadequate, as it completely eliminates the performance benefits derived from the electron-withdrawing trifluoromethyl (-CF3) group, such as modified electronic work functions and enhanced hydrophobicity. Opting for the trimethoxy analog, Trimethoxy[4-(trifluoromethyl)phenyl]silane, also introduces significant processing risks. Methoxy-based silanes hydrolyze 6-10 times faster than their ethoxy counterparts, which can lead to reduced pot life, premature self-condensation, and poor process control, ultimately compromising the uniformity and reproducibility of the resulting surface treatment or material. The slower, more controlled hydrolysis of the triethoxy groups is a distinct procurement advantage for applications requiring consistent, high-quality film formation.

Processability Advantage: Slower Hydrolysis Rate for Improved Control and Reproducibility

The triethoxy groups of the title compound provide a significant processability advantage over trimethoxy-based analogs. Ethoxysilanes hydrolyze at a rate 6 to 10 times slower than corresponding methoxysilanes. This slower reaction provides an extended pot life and a wider processing window, which is critical for achieving uniform and reproducible film formation in controlled surface modification or sol-gel processes. This contrasts with the rapid hydrolysis of methoxy silanes, which can lead to premature gelation and inconsistent surface coverage.

Evidence DimensionRelative Hydrolysis Rate
Target Compound Data1x (Baseline rate for Ethoxy Silane)
Comparator Or BaselineMethoxy Silane Analog: 6-10x faster hydrolysis rate
Quantified Difference600% to 1000% faster for methoxy analog
ConditionsAqueous solution, acid or base catalyzed hydrolysis.

This enables better process control, higher batch-to-batch consistency, and reduced material waste, justifying the selection for high-precision applications.

Enhanced Hydrophobicity: Superior Water Repellency vs. Non-Fluorinated Phenylsilanes

The presence of the 4-(trifluoromethyl)phenyl group provides substantially greater hydrophobicity compared to its non-fluorinated analog, Phenyltriethoxysilane. While direct water contact angle data for the title compound is not readily available in comparative literature, fluorinated alkyl and aryl silanes are well-established to create low surface energy films that are highly water-repellent. Surfaces modified with phenyl-functional silanes already exhibit hydrophobic character, but the addition of the -CF3 group significantly enhances this effect, pushing surfaces towards superhydrophobicity (contact angles >150°) when surface roughness is also controlled.

Evidence DimensionSurface Wettability (Water Contact Angle)
Target Compound DataSignificantly >90°, approaching superhydrophobic (>150°) potential
Comparator Or BaselinePhenyltriethoxysilane: Typically hydrophobic (e.g., 90-110° on flat silica)
Quantified DifferenceQualitatively significant increase in contact angle and reduction in surface energy.
ConditionsSilane-treated silica or metal oxide surface.

For applications requiring maximum water repellency, such as anti-fouling coatings, moisture barriers, or microfluidics, the fluorinated compound offers performance unattainable with standard phenylsilanes.

Improved Thermal Stability for High-Temperature Applications

Fluorination of organic molecules is a known strategy to enhance thermal stability due to the high strength of the C-F bond. While direct TGA data for Triethoxy[4-(trifluoromethyl)phenyl]silane is sparse, a patent for high-temperature polymer applications explicitly lists both phenyltriethoxysilane and p-trifluoromethyltetrafluorophenyl-triethoxysilane as 'high-temperature silanes' suitable for use in applications exceeding 150 °C. This indicates that the trifluoromethylphenyl group is compatible with high-temperature processing, a critical requirement where standard alkyl or less stable aromatic silanes would degrade.

Evidence DimensionThermal Stability / Application Temperature
Target Compound DataSuitable for high-temperature applications (≥150 °C)
Comparator Or BaselineStandard alkylaminosilanes (e.g., TGA 25% weight loss at 220°C)
Quantified DifferenceSignificantly higher operational temperature ceiling compared to many common functional silanes.
ConditionsUse as a filler coupling agent in high-temperature polymer compounding.

This compound is a viable choice for manufacturing composites and devices that must withstand demanding thermal environments where other functional silanes would fail.

Precursor for Stable, Low-Energy Surfaces in Coatings and Microfluidics

Leveraging its enhanced hydrophobicity, this silane is the right choice for creating durable, water-repellent surfaces on glass or silica. Unlike non-fluorinated phenylsilanes, its -CF3 group provides a lower surface energy, making it suitable for anti-stiction coatings on MEMS, moisture barriers in electronics, and creating defined hydrophobic channels in microfluidic devices.

Surface Modifier for Hole-Injection Layers (HILs) in Organic Electronics (OLEDs)

The strong electron-withdrawing nature of the trifluoromethyl group can be used to increase the work function of conductive oxides like ITO. This modification facilitates more efficient hole injection from the anode into the organic semiconductor layer, a critical factor in optimizing the performance and lifetime of OLEDs and other organic electronic devices. A patent mentions the use of various trialkoxysilane compounds, including the target compound, for charge-transporting varnishes, underscoring its relevance in this field.

Controlled Film Deposition in High-Precision Sol-Gel and SAM Processes

The slower, more manageable hydrolysis rate of the triethoxy groups makes this compound a preferred precursor over trimethoxy analogs when process control is paramount. It allows for the formation of highly ordered and uniform self-assembled monolayers (SAMs) or thin films via sol-gel methods, ensuring high batch-to-batch reproducibility for advanced materials and sensor surfaces.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Triethoxy[4-(trifluoromethyl)phenyl]silane

Dates

Last modified: 08-16-2023
Shin et al. Iridium-catalysed arylation of C-H bonds enabled by oxidatively induced reductive elimination. Nature Chemistry, doi: 10.1038/nchem.2900, published online 11 December 2017

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